(Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
(Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a structurally complex molecule featuring multiple pharmacologically relevant moieties:
- Imidazole ring: A heterocyclic aromatic system common in bioactive compounds, often involved in hydrogen bonding and enzyme interactions.
- Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system that may confer rigidity and enhance binding to biological targets.
- Hexanoic acid chain: A carboxylic acid moiety that could influence solubility and pharmacokinetic properties.
The Z-configuration of the methylene group (CH=) in the thiazolidinone moiety is critical for spatial orientation and activity. This compound may share similar herbicidal or enzyme-inhibitory roles, though its extended hexanoic acid chain and thioxo group suggest divergent physicochemical or target-binding profiles compared to simpler analogs.
Propriétés
IUPAC Name |
6-[(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4S2/c1-17-7-5-13-30-22(17)28-21(27-9-6-11-29-14-10-26-16-29)18(23(30)34)15-19-24(35)31(25(36)37-19)12-4-2-3-8-20(32)33/h5,7,10,13-16,27H,2-4,6,8-9,11-12H2,1H3,(H,32,33)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQJJAUCPBJMBY-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including an imidazole moiety, pyrido[1,2-a]pyrimidine structure, and thiazolidine derivatives. The synthesis typically involves multi-step reactions starting from imidazole derivatives and pyrimidine precursors, utilizing methods such as Knoevenagel condensation and S-methylation to achieve the desired structural modifications .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its interaction with key biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes critical for cellular processes. Notably, thymidine kinase (TK) inhibition has been observed, which can impede DNA replication in pathogenic organisms. This is particularly relevant in the context of developing antiviral therapies .
Case Studies
Several studies have investigated the biological effects of compounds related to (Z)-6-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid:
- Antitumor Activity : A study demonstrated that similar thiazolidine derivatives exhibited cytotoxic effects on various cancer cell lines, including ovarian carcinoma. The IC50 values were reported in the micromolar range, indicating moderate potency .
- Antiviral Potential : Another investigation focused on the compound's ability to inhibit viral replication by targeting viral polymerases. The results suggested promising activity against several RNA viruses, warranting further exploration in antiviral drug development .
Data Tables
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural features align with imidazolinone-class herbicides and pyridinecarboxylic acid derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Key Findings from Structural Analysis :
Complexity and Bioactivity: The target compound’s pyrido[1,2-a]pyrimidinone and thioxothiazolidinone systems introduce additional hydrogen-bonding and electrophilic sulfur atoms, which may enhance interactions with ALS or other enzymes compared to imazamox/imazethapyr’s simpler pyridinecarboxylic acid cores . The hexanoic acid chain could improve membrane permeability or prolong systemic circulation relative to shorter-chain analogs.
Stereochemical Considerations: Imazamox and imazethapyr lack the Z-configuration but rely on planar imidazolinone rings for activity. The target compound’s stereospecific methylene group may enable selective binding to chiral enzyme pockets.
Potential for Dual Activity: The imidazole-propylamino side chain may confer metal-binding or proton-shuttling capabilities, a feature absent in classical ALS inhibitors.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodological Answer : The synthesis of structurally analogous thiazolidinone derivatives (e.g., ) suggests using stepwise condensation reactions with active methylene intermediates. For example, coupling pyrido[1,2-a]pyrimidin-3-yl methylene derivatives with thioxothiazolidinone precursors under reflux in anhydrous DMF can improve yield. Monitoring reaction progress via TLC and isolating intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. highlights yields of 60–83% for similar compounds when optimizing molar ratios (1:1.2 for amine:carbonyl) and reaction times (6–12 hours).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Detect key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹, imidazole C-N at ~1575 cm⁻¹).
- NMR : Use DMSO-d₆ for solubility. Key signals include:
- ¹H NMR : Pyridine/proton environments at δ 7.5–8.2 ppm; methylene protons at δ 3.5–4.0 ppm.
- ¹³C NMR : Carbonyl carbons (C=O) at ~170–192 ppm; thiazolidinone C=S at ~125 ppm.
- ESI-MS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 374.2 for analogs in ).
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) are critical for modeling reaction pathways. and recommend using software like COMSOL Multiphysics or Gaussian to simulate transition states, particularly for imidazole-mediated nucleophilic attacks or thioxothiazolidinone ring-opening reactions. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-deficient sites prone to electrophilic substitution .
Q. What experimental designs resolve contradictions in biological activity data for analogs of this compound?
- Variables : Substituent position (imidazole vs. pyridine), solvent polarity, pH.
- Response Metrics : IC₅₀ values (enzyme inhibition), solubility (logP via HPLC).
- Statistical Analysis : ANOVA to identify dominant factors. and show that para-substituted aryl groups enhance activity by 30–50% compared to ortho-substituted analogs .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Methodological Answer : Stabilize intermediates via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
